MOCVD Deposition Rate and Temperature Sensitivity: Zr(OBu)₂(acac)₂ vs. Unmodified Zr(OBu)₄
In metalorganic chemical vapor deposition (MOCVD) of ZrO₂ thin films using ultrasonic nebulization, the substitution of alkoxy groups by acetylacetonate ligands in the precursor series Zr(OBu)₄ → Zr(OBu)₃(acac) → Zr(OBu)₂(acac)₂ → Zr(OBu)(acac)₃ resulted in higher deposition rates and reduced temperature sensitivity across the substrate temperature range of 300–550°C [1].
| Evidence Dimension | Deposition rate sensitivity to substrate temperature |
|---|---|
| Target Compound Data | Higher deposition rate; deposition rate becomes insensitive to substrate temperature variations (300–550°C range) |
| Comparator Or Baseline | Zr(OBu)₄ (zirconium tetra-n-butoxide): lower deposition rate; deposition rate shows significant temperature dependence |
| Quantified Difference | Directional improvement with acac substitution; rate-temperature sensitivity substantially reduced |
| Conditions | Ultrasonic nebulization MOCVD; substrate temperature range 300–550°C; Si substrate; polycrystalline ZrO₂ thin film deposition |
Why This Matters
For process engineers scaling thin-film deposition, reduced temperature sensitivity translates to wider process windows and improved batch-to-batch uniformity without requiring tight thermal control.
- [1] Kim, D. Y., Lee, C. H., & Park, S. J. (1996). Preparation of zirconia thin films by metalorganic chemical vapor deposition using ultrasonic nebulization. Journal of Materials Research, 11(10), 2583-2587. View Source
